molecular formula C13H19NO2 B13334762 ((2S,5R)-5-(2-Methoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine

((2S,5R)-5-(2-Methoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine

Cat. No.: B13334762
M. Wt: 221.29 g/mol
InChI Key: MGCSGYVIERNCJR-QWRGUYRKSA-N
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Description

((2S,5R)-5-(2-Methoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine is a chiral compound with a complex structure that includes a tetrahydropyran ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,5R)-5-(2-Methoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine typically involves several steps, including the formation of the tetrahydropyran ring and the introduction of the methoxyphenyl group. One common synthetic route involves the use of a Diels-Alder reaction followed by reduction and functional group transformations. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

((2S,5R)-5-(2-Methoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

((2S,5R)-5-(2-Methoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ((2S,5R)-5-(2-Methoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amines and tetrahydropyran derivatives, such as:

  • ((2S,5R)-5-Phenyl-2-tetrahydropyranyl)methanamine
  • ((2S,5R)-5-(2-Hydroxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine

Uniqueness

What sets ((2S,5R)-5-(2-Methoxyphenyl)tetrahydro-2H-pyran-2-yl)methanamine apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

[(2S,5R)-5-(2-methoxyphenyl)oxan-2-yl]methanamine

InChI

InChI=1S/C13H19NO2/c1-15-13-5-3-2-4-12(13)10-6-7-11(8-14)16-9-10/h2-5,10-11H,6-9,14H2,1H3/t10-,11-/m0/s1

InChI Key

MGCSGYVIERNCJR-QWRGUYRKSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CC[C@H](OC2)CN

Canonical SMILES

COC1=CC=CC=C1C2CCC(OC2)CN

Origin of Product

United States

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